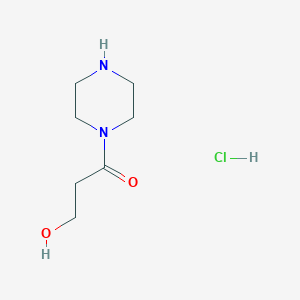

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride

Description

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a secondary amine derivative featuring a hydroxy group at the β-position of the propanone backbone and a piperazine ring substituted at the carbonyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperazine derivatives, which often exhibit central nervous system (CNS) activity or antimicrobial properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydroxy-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c10-6-1-7(11)9-4-2-8-3-5-9;/h8,10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKMGPMJWILESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884535-10-8 | |

| Record name | 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of piperazine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity :

Research has indicated that derivatives of 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride exhibit antidepressant-like effects. The compound acts on serotonin receptors, which are crucial in mood regulation. Studies have shown that certain analogs can enhance serotonin levels in the brain, thereby improving depressive symptoms .

Opioid Receptor Modulation :

The compound has also been explored for its potential as an opioid receptor antagonist. Specific analogs have been synthesized and evaluated for their ability to inhibit κ-opioid receptor activity, which is associated with pain modulation and the reward system in the brain. This property suggests a possible application in treating pain and addiction disorders .

Mechanistic Insights

Serotonin Receptor Interaction :

The interaction of this compound with serotonin receptors has been elucidated through docking studies. These studies reveal how structural modifications can enhance binding affinity to specific receptor subtypes, providing a basis for developing more effective antidepressants .

Neuropharmacological Effects :

In animal models, compounds based on this compound have demonstrated significant neuropharmacological effects, influencing behavior and neurotransmitter dynamics. These findings support its use as a scaffold for developing new neuroactive drugs .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to yield various derivatives with enhanced biological activity. For instance, metal-catalyzed reactions have been utilized to create new antidepressant molecules with improved efficacy and selectivity .

Table 1: Summary of Research Findings on this compound Derivatives

| Study | Year | Focus | Key Findings |

|---|---|---|---|

| Thalen et al. | 2024 | Antidepressant Activity | Identified several analogs with significant serotonin reuptake inhibition. |

| JDTic-like Analogues | 2013 | Opioid Receptor Antagonism | Demonstrated effective inhibition of κ-opioid receptors, suggesting potential in addiction treatment. |

| MDPI Review | 2022 | Synthesis Techniques | Highlighted novel synthetic pathways leading to higher yields of biologically active derivatives. |

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with analogs differing in substituents on the propanone backbone or piperazine ring:

Key Observations :

- Hydroxy vs.

- Aromatic Substituents: Compounds with aryl-thiophene or phenoxy groups (e.g., and ) exhibit higher molecular weights and distinct biological activities (e.g., antiparasitic or CNS effects) due to enhanced lipophilicity and receptor interactions.

Pharmacological and Industrial Relevance

- Anti-Parasitic Activity: Aryl-thiophene analogs () show in vitro anti-Trypanosoma cruzi activity, though the hydroxy-substituted target compound’s efficacy remains untested .

Biological Activity

3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride, with the molecular formula C7H15ClN2O2 and a molecular weight of approximately 194.66 g/mol, is a compound featuring a piperazine ring, which is prevalent in many pharmaceuticals. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of piperazine with suitable aldehydes or ketones under controlled conditions. The process often includes purification steps such as crystallization to yield the hydrochloride salt form, enhancing solubility in aqueous solutions, which is advantageous for biological applications.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can modulate enzyme or receptor activity, influencing cellular processes and signaling pathways. Its structural similarities to other piperazine derivatives suggest it may exhibit pharmacological properties relevant to various therapeutic areas.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity : Preliminary studies suggest that compounds with similar structures can affect cancer cell proliferation and apoptosis. For instance, piperazine derivatives are often explored for their ability to inhibit cancer cell growth through various mechanisms, including modulation of protein kinases involved in cell cycle regulation .

Neuropharmacological Effects : The compound may influence neurotransmitter systems due to its structural features. Piperazine derivatives have been studied for their effects on serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. This suggests potential applications in treating psychiatric conditions .

Antimicrobial Properties : Some studies have indicated that piperazine-based compounds can exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antitumor Activity : A study examining piperazine derivatives found that certain analogs demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure could enhance their therapeutic efficacy .

- Serotonin Receptor Binding : Research on benzo[b]thiophen derivatives highlighted that specific modifications to the piperazine ring could increase binding affinity to serotonin receptors, suggesting a path for developing new antidepressants .

Research Findings and Data Tables

The following table summarizes key findings from studies involving this compound and its analogs:

Q & A

Q. How can researchers optimize the synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride?

Methodological Answer:

- Reagent Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for efficient deprotection of intermediates, as demonstrated in analogous piperazine-based syntheses .

- Purification : After hydrolysis with 1 M NaOH, extract the product using DCM, followed by washing with brine and drying over MgSO₄. Precipitate the hydrochloride salt by exposing the free base to HCl gas in diethyl ether .

- Yield Improvement : Optimize reaction time and temperature (e.g., 50°C for 48 hours) to balance conversion efficiency and byproduct formation .

Q. What safety protocols are critical for handling this compound in academic labs?

Methodological Answer:

- Ventilation : Ensure fume hood usage during synthesis to avoid inhalation of volatile reagents like TFA or DCM .

- Emergency Measures : In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for region-specific protocols (e.g., EU SDS guidelines under EC 1907/2006) .

- Waste Disposal : Collect organic layers and HCl-containing residues separately, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections .

- Validation Metrics : Cross-validate bond lengths and angles with the Cambridge Structural Database (CSD). For ambiguous electron density, apply restraints to piperazine ring geometry to avoid overfitting .

- Data Contradictions : If hydrogen-bonding networks conflict with computational models (e.g., DFT), re-examine solvent effects or protonation states using SHELXPRO for macromolecular interfaces .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

Methodological Answer:

- Purity Assessment : Characterize batches via HPLC and NMR to detect trace impurities (e.g., unreacted piperazine or residual solvents like DCM) .

- Buffer Compatibility : Test stability in assay buffers (pH 7–9) to rule out hydrolysis of the ketone or protonation shifts in the piperazine moiety .

- Positive Controls : Compare activity against structurally validated agonists/antagonists (e.g., 5-HT1A/5-HT2A receptor ligands) to isolate assay-specific variables .

Q. How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

- Database Integration : Use PISTACHIO and REAXYS to map plausible metabolic sites (e.g., hydroxylation at the propanone chain or N-oxidation of piperazine) .

- Docking Simulations : Prioritize cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina, focusing on steric accessibility of the piperazine ring .

- Experimental Validation : Cross-reference predictions with LC-MS/MS data from hepatocyte incubations to confirm major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.